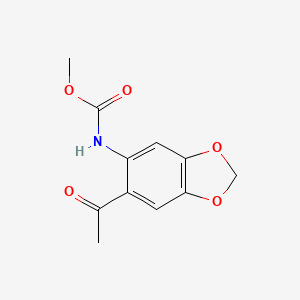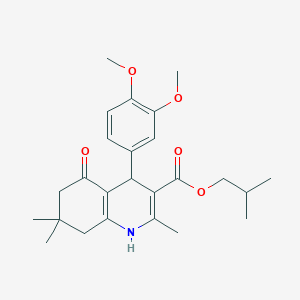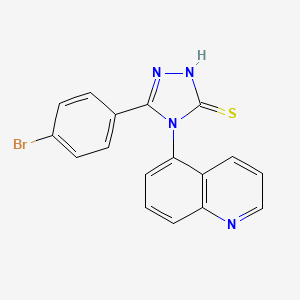![molecular formula C15H21N5O4S2 B14943302 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of sulfonamide, methoxyphenyl, and triazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL intermediate through sulfonation and subsequent methoxylation reactions.
Triazole Formation:
Final Coupling: The final step involves coupling the methoxyphenyl intermediate with the triazole group under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Aplicaciones Científicas De Investigación
N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Chemical Biology: It is used as a probe to study biological processes involving sulfonamide and triazole groups.
Materials Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of N1-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, while the triazole group can participate in coordination with metal ions or other biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N~1~-{5-[(DIMETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE
- **N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-HYDROXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE
Uniqueness
N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to the presence of both the diethylamino sulfonyl and methoxyphenyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Propiedades
Fórmula molecular |
C15H21N5O4S2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H21N5O4S2/c1-4-20(5-2)26(22,23)11-6-7-13(24-3)12(8-11)17-14(21)10-25-15-9-16-19-18-15/h6-9H,4-5,10H2,1-3H3,(H,17,21)(H,16,18,19) |
Clave InChI |
JVXDMZMZCJTDNI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CSC2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B14943235.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14943251.png)
![2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14943255.png)

![2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B14943264.png)
![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
![1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943286.png)
![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![N-[4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]-1,2,5-oxadiazole-3,4-diamine](/img/structure/B14943310.png)
![3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943313.png)

![6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14943318.png)
